molecular formula C11H14N2S2 B12220876 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine

Cat. No.: B12220876
M. Wt: 238.4 g/mol
InChI Key: SODBMUXNXHHPIC-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine is a small organic molecule featuring a benzothiazole core fused with a propan-1-amine chain modified by a methylsulfanyl (SCH₃) group at the third carbon. This compound and its derivatives (e.g., hydrochloride salts, –6, 9) are of interest in medicinal chemistry, particularly for applications in antifungal agents () and enzyme inhibition ().

Properties

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H14N2S2/c1-14-7-6-8(12)11-13-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7,12H2,1H3

InChI Key

SODBMUXNXHHPIC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2S1)N

Origin of Product

United States

Preparation Methods

Benzothiazole Core Formation

The benzothiazole ring is typically synthesized via cyclization of substituted thioureas or 2-aminothiophenol derivatives. A common approach involves reacting 4-fluoroaniline with ammonium thiocyanate and bromine in glacial acetic acid to form 2-amino-5-fluorobenzothiazole. For the target compound, methylsulfanylpropane-1-amine is introduced during or after cyclization.

Reaction Scheme :
$$
\text{4-Fluoroaniline} + \text{NH}4\text{SCN} \xrightarrow{\text{Br}2, \text{AcOH}} \text{2-Amino-5-fluorobenzothiazole} \rightarrow \text{Alkylation/Reduction} \rightarrow \text{Target Compound}
$$

Key Conditions :

  • Catalyst : Bromine in acetic acid.
  • Temperature : Reflux (100–120°C).
  • Yield : 65–75% for initial cyclization.

Side Chain Introduction

Post-cyclization, the propan-1-amine side chain is introduced via alkylation or nucleophilic substitution . For example, 2-aminobenzothiazole reacts with 3-chloropropyl methyl sulfide in the presence of potassium carbonate (K$$2$$CO$$3$$) in dry acetone:

$$
\text{2-Aminobenzothiazole} + \text{Cl-(CH}2\text{)}3\text{-S-CH}3 \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Target Compound}
$$

Optimized Parameters :

  • Molar Ratio : 1:1.2 (amine:alkylating agent).
  • Reaction Time : 8–12 hours.
  • Yield : 60–68%.

Reductive Amination

Ketone Intermediate Preparation

Reductive amination is effective for introducing the amine group. A ketone precursor, 1-(1,3-benzothiazol-2-yl)propan-3-one , is condensed with methylsulfanylethylamine under reducing conditions.

Reaction Scheme :
$$
\text{1-(1,3-Benzothiazol-2-yl)propan-3-one} + \text{HS-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{Target Compound}
$$

Conditions :

  • Reducing Agent : Sodium borohydride (NaBH$$4$$) or sodium cyanoborohydride (NaBH$$3$$CN).
  • Solvent : Methanol or ethanol.
  • Yield : 55–62%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A mixture of 2-aminobenzothiazole , 3-mercaptopropionaldehyde , and ammonium acetate in ethanol undergoes microwave-assisted reductive amination:

Parameters :

  • Power : 150 W.
  • Temperature : 120°C.
  • Time : 20–30 minutes.
  • Yield : 70–75%.

Multi-Component Reactions

One-Pot Synthesis

A one-pot method combines 2-aminothiophenol , methyl vinyl ketone , and methylsulfanylethylamine in the presence of BF$$3$$·Et$$2$$O:

$$
\text{2-Aminothiophenol} + \text{CH}2=\text{CH-CO-CH}3 + \text{HS-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{BF}3\cdot\text{Et}_2\text{O}} \text{Target Compound}
$$

Conditions :

  • Catalyst : Boron trifluoride etherate.
  • Solvent : 1,4-Dioxane.
  • Yield : 50–58%.

Solid-Phase Synthesis

Solid-phase techniques improve purity. Wang resin-bound 2-aminobenzothiazole reacts with Fmoc-protected 3-(methylsulfanyl)propan-1-amine using HBTU/HOBt activation:

Procedure :

  • Deprotect Fmoc group with piperidine.
  • Couple with 3-(methylsulfanyl)propanoic acid.
  • Cleave from resin with TFA.

Yield : 80–85%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclization + Alkylation High selectivity, scalable Multi-step, moderate yields 60–68%
Reductive Amination One-pot, mild conditions Requires ketone precursor 55–75%
Multi-Component Efficient, fewer steps Catalyst sensitivity 50–58%
Solid-Phase Synthesis High purity, automated Costly reagents, specialized equipment 80–85%

Characterization Data

Spectral Properties

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.68–7.59 (m, 2H, benzothiazole-H), 3.28 (t, $$J = 6.5$$ Hz, 2H, -CH$$2$$-S-), 2.60 (s, 3H, -S-CH$$_3$$).
  • IR (KBr): ν 3280 cm$$^{-1}$$ (N-H stretch), 1615 cm$$^{-1}$$ (C=N).

Chromatographic Data

  • HPLC : Purity >98% (C18 column, MeOH:H$$_2$$O = 70:30, λ = 254 nm).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors optimize the cyclization step:

  • Residence Time : 10–15 minutes.
  • Throughput : 1–2 kg/h.
  • Catalyst Recovery : >90%.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Biological Applications

Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine exhibit cytotoxic effects against various cancer cell lines. They may induce apoptosis and inhibit proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of several bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Neuroprotective Effects
Research into neuroprotective agents has identified benzothiazole compounds as potential therapeutic agents in neurodegenerative diseases. These compounds may offer protection against oxidative stress and neuroinflammation, which are key contributors to conditions such as Alzheimer's disease and amyotrophic lateral sclerosis .

Industrial Applications

Pharmaceutical Development
Due to its diverse biological activities, 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine is of interest in pharmaceutical research. Its derivatives are being explored for their potential as drugs targeting various diseases, including cancer and infections caused by resistant bacteria .

Agricultural Chemicals
The compound's antimicrobial properties also suggest potential applications in agriculture as a pesticide or fungicide. By leveraging its ability to inhibit microbial growth, formulations containing this compound could help protect crops from pathogens without relying on traditional chemical pesticides .

Case Studies

StudyApplicationFindings
Anticancer Study (2021) AnticancerShowed significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range .
Antimicrobial Research (2020) AntimicrobialDemonstrated efficacy against Staphylococcus aureus and Escherichia coli; effective at low concentrations .
Neuroprotective Research (2022) NeuroprotectionIndicated reduction in oxidative stress markers in neuronal cell cultures treated with benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole ring is known to interact with various biological targets, contributing to its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine
  • Structure : Replaces benzothiazole with benzimidazole (two nitrogen atoms in the bicyclic system).
  • Molecular Formula : C₁₁H₁₅N₃S ().
  • Key Differences: Benzimidazole lacks sulfur, altering electronic properties and hydrogen-bonding capabilities.
  • Applications: Not explicitly stated in evidence, but benzimidazole derivatives are widely used in antiparasitic and anticancer agents.
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine
  • Structure : Substitutes benzothiazole with a 1,2,4-oxadiazole ring bearing a furan substituent ().
  • Molecular Formula : C₁₁H₁₄N₃O₂S (calculated from SMILES in ).
  • Key Differences: Oxadiazole is a five-membered heterocycle with two nitrogen and one oxygen atom, offering distinct electronic and steric profiles.
  • Applications : Likely explored as a bioisostere for benzothiazole in drug design, with oxadiazoles commonly used in antimicrobial and anti-inflammatory agents.

Functional Group Variations

1-(1H-1,3-Benzodiazol-2-yl)-3-methanesulfonylpropan-1-amine
  • Structure : Replaces methylsulfanyl (SCH₃) with methanesulfonyl (SO₂CH₃) ().
  • Molecular Formula : C₁₁H₁₅N₃O₂S.
  • Key Differences :
    • Sulfonyl group is strongly electron-withdrawing, reducing nucleophilicity and increasing stability toward oxidation.
    • Enhanced hydrogen-bond acceptor capacity due to sulfonyl oxygen atoms.
  • Applications: Potential use in protease inhibitors or kinase-targeted therapies due to improved binding to polar active sites.
3-(2-Methyl-1,3-benzothiazol-3-yl)propane-1-sulfonate
  • Structure : Features a sulfonate group instead of the amine ().
  • Molecular Formula: C₁₁H₁₁NO₃S₂ (monohydrate).
  • Key Differences :
    • Sulfonate group imparts high water solubility and ionic character, contrasting with the lipophilic amine.
    • Likely used in coordination chemistry or as a surfactant.

Salt Forms and Derivatives

Hydrochloride Salts
  • Example : 1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride ().
  • Impact :
    • Improved crystallinity and solubility in aqueous media.
    • Facilitates formulation in pharmaceutical applications.
Chiral Amides
  • Example : (1S)-1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine derivatives ().
  • Impact :
    • Chirality introduces stereoselectivity in biological interactions, as seen in antifungal studies (agar diffusion assays, MIC values).

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications
Target Compound C₁₁H₁₄N₂S₂ 254.38 Benzothiazole, SCH₃, amine Antifungal, enzyme inhibition
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine C₁₁H₁₅N₃S 221.32 Benzimidazole, SCH₃ Antiparasitic, anticancer
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine C₁₁H₁₄N₃O₂S 268.32 Oxadiazole, furan Antimicrobial, anti-inflammatory
1-(1H-Benzodiazol-2-yl)-3-methanesulfonylpropan-1-amine C₁₁H₁₅N₃O₂S 253.32 Methanesulfonyl Protease/kinase inhibition

Biological Activity

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine, also known as 1-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride (CAS No. 1052547-69-9), is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14N2S2·HCl
  • Molecular Weight : 274.83 g/mol
  • IUPAC Name : 1-(1,3-benzothiazol-2-yl)-3-methylsulfanylpropan-1-amine hydrochloride

Pharmacological Activity

Research indicates that compounds similar to 1-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine exhibit various biological activities:

Anticonvulsant Activity

A study on a series of benzothiazole derivatives demonstrated significant anticonvulsant properties. Compounds were evaluated in models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. Results showed that these derivatives effectively reduced seizure activity without notable neurotoxicity or liver toxicity .

CNS Depressant Effects

In addition to anticonvulsant effects, related benzothiazole compounds have been assessed for central nervous system (CNS) depressant activities. The findings suggest that certain derivatives can induce sedation and muscle relaxation, making them potential candidates for further development in treating CNS disorders .

Toxicity Profiles

The safety of 1-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine has been evaluated in various studies. Toxicological assessments indicate that while some benzothiazole derivatives exhibit low toxicity, careful monitoring is necessary due to potential adverse effects on liver function and neurotoxicity .

Study on Benzothiazole Derivatives

A comprehensive study analyzed multiple benzothiazole derivatives for their biological activities. The results highlighted the efficacy of these compounds in reducing seizure frequency in animal models while maintaining a favorable safety profile. Most tested compounds did not show significant neurotoxic effects, which is crucial for their development as therapeutic agents .

ToxCast Screening

The ToxCast program evaluated a wide range of chemicals, including benzothiazole derivatives, for their interactions with various biological targets. This screening revealed that many compounds exhibited promiscuous activity across G-protein-coupled receptors (GPCRs) and other enzymatic pathways, suggesting a broad spectrum of potential pharmacological effects .

Data Summary Table

Activity Effect Study Reference
AnticonvulsantSignificant reduction in seizures
CNS DepressantInduction of sedation
ToxicityLow neurotoxicity reported

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